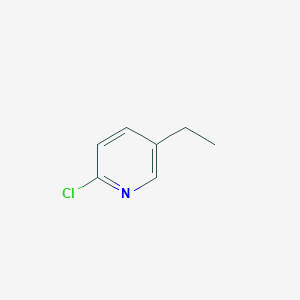

2-Chloro-5-ethylpyridine

説明

Contextual Significance in Organic Synthesis and Advanced Chemical Industries

The primary significance of 2-Chloro-5-ethylpyridine lies in its function as an important intermediate in the pharmaceutical and agrochemical industries. google.commyskinrecipes.com The reactivity of the chlorine atom on the pyridine (B92270) ring allows for various substitution reactions, enabling the construction of more elaborate molecular architectures. This makes it a crucial precursor for the synthesis of specialized organic compounds.

In the pharmaceutical sector, it is considered a valuable intermediate for medicinal products. google.com Its application extends to the agrochemical industry, where it is utilized in the production of pesticides. myskinrecipes.com Furthermore, this compound itself can be employed as a catalyst in certain chemical reactions, such as catalytic reduction. biosynth.com

Overview of Historical and Current Academic Research Trajectories

The academic and industrial interest in this compound is closely linked to the development of efficient and selective synthesis methods. Historically, patents from the early 1990s covered a broad range of 2-chloro-5-substituted pyridine compounds, but they did not provide specific, embodied examples for the synthesis of this compound. google.com A later patent from 1995 did disclose a method, but the process was characterized by long reaction steps and a low yield for the critical ring-forming sequence, necessitating purification by fractional distillation. google.com

A significant challenge in synthesizing this compound has been achieving high selectivity during the hydrogenation of its precursor, 2-chloro-5-vinylpyridine. google.com Research has shown that traditional catalytic hydrogenation methods are often problematic. For instance, using a Palladium on carbon (Pd/C) catalyst results in a mixture of products including 3-ethylpyridine (B110496) and 3-vinylpyridine (B15099) alongside the desired compound. google.com Employing a Rhodium on carbon (Rh/C) catalyst leads to the over-reduction of the precursor, converting it almost entirely to 3-ethyl-piperidine hydrochloride. google.com

Current research has focused on overcoming these selectivity issues. A notable advancement involves the use of specific iridium-containing catalysts for the selective hydrogenation of 2-chloro-5-vinylpyridine. google.com This modern approach, which can start from either 2-chloro-5-bromopyridine (via a Suzuki reaction) or 2-chloro-5-formylpyridine (via a Wittig reaction) to get to the vinyl intermediate, allows for the synthesis of this compound in high yield and with high selectivity, producing a product that does not require further complex purification. google.com

| Synthesis Challenge | Catalyst | Outcome | Reference |

| Hydrogenation of 2-chloro-5-vinylpyridine | 10% Pd/C | Mixture of 3-ethylpyridine, 3-vinylpyridine, and this compound | google.com |

| Hydrogenation of 2-chloro-5-vinylpyridine | 5% Rh/C | 3-ethyl-piperidine hydrochloride (over-reduction) | google.com |

| Selective Hydrogenation of 2-chloro-5-vinylpyridine | Iridium-containing catalyst | High yield and high selectivity of this compound | google.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQDSJJSRDWZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456067 | |

| Record name | 2-Chloro-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-32-0 | |

| Record name | 2-Chloro-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Chloro 5 Ethylpyridine Reactivity and Transformation

Dehalogenation Reaction Mechanisms

Dehalogenation involves the cleavage of the carbon-chlorine bond, a critical step in both degradation pathways and the synthesis of functionalized derivatives. This process can be achieved through various mechanisms, including electrochemical methods and selective catalytic reductions.

Electrocatalytic reduction is a promising strategy for dehalogenation. Studies on similar compounds, such as 2-chloro-5-trichloromethylpyridine (TCMP), demonstrate that the process can be finely controlled. On activated silver (Ag) electrodes, the electrochemical dechlorination of TCMP shows enhanced activity compared to pure silver, an effect attributed to increased active specific surface areas and improved charge transfer. researchgate.net

The mechanism is highly dependent on the reaction conditions, particularly the presence of oxygen and the applied potential. Oxygen's participation is a prerequisite for the formation of oxygen-incorporated products like 6-chloronicotinic acid. researchgate.net At a potential of -0.6 V (vs. Ag/AgCl), a 100% selectivity for these oxygen-incorporated products can be achieved. researchgate.net In contrast, under oxygen-deficient conditions, a more negative potential of -1.2 V (vs. Ag/AgCl) favors the formation of dechlorination products with high conversion and selectivity. researchgate.net This highlights the dual role of the electrocatalytic system, where the reaction pathway can be switched by tuning the electrochemical potential and atmosphere.

Selective dechlorination is crucial for synthesizing valuable chemical intermediates. researchgate.net Palladium-catalyzed systems are particularly effective for this transformation. The hydrodehalogenation of chloroarenes can be accomplished at room temperature using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and inexpensive reducing agent, catalyzed by palladium(II) acetate (B1210297) in the presence of aqueous potassium fluoride (B91410) (KF). msu.edu This method is notable for its mildness and tolerance of a wide range of functional groups, including ketones, esters, amides, and nitriles. msu.edu

The efficiency of these reactions is influenced by the catalyst loading and the specific reaction conditions. For instance, in the selective dechlorination of 2,3,6-trichloropyridine (B1294687) to produce 2,3-dichloropyridine, a palladium-carbon catalyst is employed in a fixed-bed continuous process, where selectivity is controlled by adjusting the catalyst and reaction parameters. cabidigitallibrary.org Substituted pyridines, including 2-chloropyridine (B119429), are viable substrates for these palladium-catalyzed reductions. msu.edu

Table 1: Comparison of Selective Dechlorination Methods

| Method | Catalyst / Reagents | Key Features | Selectivity Control |

|---|---|---|---|

| Electrocatalytic Reduction | Activated Ag Electrode | Operates at room temperature; utilizes electrochemical potential. | Controlled by applied potential and oxygen presence. researchgate.net |

| Catalytic Hydrosilylation | Pd(OAc)₂ / PMHS / KF | Mild, room temperature conditions; tolerates various functional groups. | High selectivity for C-Cl bond cleavage. msu.edu |

| Catalytic Hydrogenation | Palladium-Carbon | Used in continuous flow systems for industrial applications. | Adjusted by catalyst formulation and reaction conditions. cabidigitallibrary.org |

Oxidative Addition Reactions with Catalytic Systems

Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions. wikipedia.org This process involves the insertion of a low-valent metal center into a substrate's C-Cl bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.org

The reaction of 2-chloropyridine, a close analog of 2-chloro-5-ethylpyridine, with rhodium(I) complexes has been studied to understand this mechanism. When the square-planar complex RhPh{κ³-P,O,P-[xant(PiPr₂)₂]} reacts with 2-chloropyridine, it undergoes oxidative addition of the C(sp²)-Cl bond to the rhodium center. nih.gov This results in a rhodium(III) complex, where the metal's oxidation state has increased from +1 to +3. nih.gov Kinetic studies reveal that these reactions are generally kinetically controlled by the C-Cl bond dissociation energy; substrates with weaker C-Cl bonds react faster. The activation barrier for the oxidative addition increases in the order of benzyl (B1604629) chloride < dichloromethane (B109758) < 2-chloropyridine < chlorobenzene. researchgate.net The reaction typically involves a cis addition of the C-Cl bond to the metal complex. nih.govresearchgate.net

The thermodynamics of oxidative addition can be influenced by external factors. For example, applied electric fields at interfaces can control the oxidative addition/reductive elimination equilibrium of surface-attached molecular catalysts. batistalab.com Density functional theory (DFT) calculations show that for a cobalt complex, the oxidative addition of HCl is favorable under negative fields but unfavorable under positive fields, demonstrating that catalytic reactivity can be dynamically tuned in situ. batistalab.com

Table 2: Kinetic Data for Oxidative Addition to a Rhodium(I) Complex

| Substrate | C-Cl Bond Dissociation Energy (kcal/mol) | Relative Reaction Rate |

|---|---|---|

| Benzyl Chloride | Lower | Fastest |

| Dichloromethane | Intermediate | Fast |

| 2-Chloropyridine | Higher | Slow |

| Chlorobenzene | Highest | Slowest |

Data derived from qualitative and kinetic observations reported in literature. researchgate.net

Nucleophilic Aromatic Substitution Mechanisms on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. youtube.com This reactivity is enhanced by the presence of a good leaving group, such as chlorine, particularly at the 2- and 4-positions. youtube.comstackexchange.com

The generally accepted mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Addition Step : A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral, anionic intermediate. libretexts.orgyoutube.com For attack at the 2-position of 2-chloropyridine, the negative charge of this intermediate can be delocalized onto the electronegative nitrogen atom via resonance. stackexchange.com

Elimination Step : The aromaticity is restored by the expulsion of the chloride leaving group. youtube.com

The stabilization of the intermediate is crucial and dictates the regioselectivity of the reaction. Attack at the 2- or 4-position allows for a resonance structure where the negative charge resides on the nitrogen, which is a more stable configuration than having the charge solely on carbon atoms, as would be the case for an attack at the 3-position. stackexchange.com This is why substitution at the 2- and 4-positions is strongly favored. youtube.comstackexchange.com

Recent studies, however, suggest that not all SNAr reactions follow this stepwise path. Computational and kinetic isotope effect analyses provide evidence that some SNAr reactions, particularly on heterocycles with good leaving groups like chlorine, may proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state without a discrete intermediate. nih.gov

Isomerization Phenomena and Photoreactivity of Derivatives

The photoreactivity of pyridine derivatives allows for structural transformations such as isomerization. Studies on 2-chloro-5-methylpyridine-3-olefin derivatives, which are structurally related to derivatives of this compound, have demonstrated photochemical E (trans) to Z (cis) isomerization. nih.gov

This isomerization can be induced through two primary pathways:

Direct Irradiation : Excitation of the molecule directly with light leads to the formation of the Z-isomer, although the yield may be limited. nih.gov

Triplet Sensitized Excitation : Using a sensitizer (B1316253) to transfer energy to the molecule populates its triplet state, which then isomerizes. This pathway has been shown to be significantly more efficient, yielding a much higher composition of the Z-isomer compared to direct excitation. nih.gov This indicates that the triplet pathway is a highly effective route for converting the E-isomer to the Z-isomer in these systems. nih.gov

Table 3: Isomer Composition in Photochemical Reactions of a 2-Chloro-5-methylpyridine (B98176) Derivative

| Excitation Method | Isomer Composition | Efficiency |

|---|---|---|

| Direct Excitation | Lower Z (cis) isomer content | Less Efficient |

| Triplet Sensitized Excitation | High Z (cis) isomer content | Very Efficient |

Based on findings for 2-chloro-5-methylpyridine-3-olefin derivatives. nih.gov

Kinetic and Thermodynamic Analysis of Key Reactions

The rates and feasibility of reactions involving this compound are described by kinetic and thermodynamic parameters. For the oxidative addition of C-Cl bonds to rhodium(I) complexes, kinetic studies have shown that the reaction is primarily governed by the C-Cl bond dissociation energy. researchgate.net A weaker bond leads to a lower activation barrier and a faster reaction. researchgate.net

In the context of synthesizing related compounds like 2-methyl-5-ethyl pyridine (MEP), kinetic modeling has been employed to understand the complex reaction network. rsc.org Such models, developed using data from techniques like operando Raman spectroscopy, can describe the formation of both the desired product and various side products. rsc.org These kinetic models incorporate the effects of crucial parameters such as reactant concentration, temperature, and promoter concentration, allowing for process optimization. rsc.orgresearchgate.net While specific thermodynamic data for this compound reactions are not widely published, the principles of these kinetic analyses are directly applicable to understanding and controlling its transformations.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Ethylpyridine

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman)

High-resolution vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers a detailed fingerprint of the molecular vibrations of 2-Chloro-5-ethylpyridine. Due to the limited availability of direct experimental spectra for this compound, a comparative analysis with related compounds such as 2-chloro-5-nitropyridine (B43025) and 2-amino-5-methylpyridine (B29535) can be employed to predict and understand its vibrational modes. chemicalbook.comresearchgate.net

The FT-IR and FT-Raman spectra are expected to be complementary, with vibrations that are strong in one being weak or absent in the other. Key vibrational modes for this compound would include:

Pyridine (B92270) Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will appear in the 2980-2850 cm⁻¹ range.

C-Cl Vibration: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.

Ethyl Group Vibrations: In addition to stretching vibrations, the ethyl group will exhibit bending and rocking vibrations at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with experimental data for validation. researchgate.net

Table 4.1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| Pyridine Ring Stretch | 1600-1400 | 1600-1400 |

| C-H Bend (aliphatic) | 1470-1440 | 1470-1440 |

| C-H Bend (aromatic) | 1200-1000 | 1200-1000 |

| C-Cl Stretch | 800-600 | 800-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum is expected to show three signals for the aromatic protons and two signals for the ethyl group protons. The aromatic protons will appear as a doublet, a doublet of doublets, and a singlet, characteristic of a 2,5-disubstituted pyridine ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of around 7 Hz.

¹³C NMR: The carbon-13 NMR spectrum will display seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the chlorine atom and the nitrogen atom in the ring. testbook.comresearchgate.net

Table 4.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.2-7.4 | - |

| H-4 | 7.5-7.7 | - |

| H-6 | 8.2-8.4 | - |

| -CH₂- | 2.6-2.8 (quartet) | ~25 |

| -CH₃ | 1.2-1.4 (triplet) | ~15 |

| C-2 | - | ~150 |

| C-3 | - | ~124 |

| C-4 | - | ~136 |

| C-5 | - | ~135 |

| C-6 | - | ~148 |

Quantitative NMR (qNMR) is a valuable technique for monitoring the progress of chemical reactions in real-time without the need for sample workup. nih.gov In the synthesis of this compound or its subsequent reactions, qNMR can be employed to determine the concentration of reactants, intermediates, and products. By integrating the signals of specific protons of each species, their relative concentrations can be calculated. This method is highly accurate and reproducible, providing crucial kinetic data for reaction optimization. For instance, the disappearance of a reactant's signal and the appearance of the product's signals can be plotted against time to determine the reaction rate.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₈ClN). Due to the presence of the chlorine isotope ³⁷Cl, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed.

The fragmentation pattern will provide structural information. Common fragmentation pathways for related 2-chloropyridine (B119429) derivatives involve the loss of a chlorine atom, an ethyl radical, or a neutral molecule like hydrogen cyanide (HCN). jcsp.org.pk The fragmentation of the ethyl group, leading to the loss of a methyl radical (CH₃) or an ethylene (B1197577) molecule (C₂H₄), is also anticipated.

Table 4.3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Possible Loss |

| [C₇H₈ClN]⁺ | 141/143 | Molecular Ion (M⁺) |

| [C₇H₈N]⁺ | 106 | Cl |

| [C₅H₅ClN]⁺ | 114/116 | C₂H₃ |

| [C₆H₅N]⁺ | 77 | C₂H₃, Cl |

| [C₆H₅Cl]⁺ | 112/114 | HCN |

Electronic Spectroscopy (UV-Vis) and Analysis of Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to exhibit absorption bands corresponding to electronic transitions within the pyridine ring. The primary transitions will be the π→π* and n→π* transitions. libretexts.org

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region, likely below 300 nm.

n→π* Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. These are lower-energy transitions and often appear as weaker absorption bands at longer wavelengths, potentially overlapping with the π→π* bands.

The solvent can influence the position of these absorption bands. Polar solvents can stabilize the non-bonding electrons, leading to a blue shift (shift to shorter wavelengths) of the n→π* transition. The ethyl group is not expected to significantly alter the electronic transitions compared to the parent 2-chloropyridine.

Table 4.5: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength Range (nm) | Characteristics |

| π→π | 200-280 | High intensity |

| n→π | 270-320 | Low intensity, sensitive to solvent polarity |

Based on a comprehensive search for scientific literature, there are currently no available research articles or public data repositories that provide the specific, in-depth quantum chemical computations for this compound as required by the provided outline. Detailed analyses such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) surface analysis, and the theoretical prediction of spectroscopic parameters are specific to each molecule and must be performed and published by researchers.

While extensive research exists on similar pyridine derivatives, applying those findings to this compound would be scientifically inaccurate. Generating the requested data tables and detailed research findings would require performing original computational chemistry research, which is beyond the scope of this service.

Therefore, it is not possible to generate the article with the specified content and strict adherence to the outline for the compound "this compound" without the foundational scientific data.

Applications and Derivatization Strategies in Specialized Chemical Fields

Precursor in Pharmaceutical Synthesis and Drug Discovery

In the realm of pharmaceutical sciences, 2-Chloro-5-ethylpyridine serves as a foundational scaffold for the synthesis of complex molecules with potential therapeutic value. myskinrecipes.com The pyridine (B92270) nucleus is a core component in numerous existing drugs, and its derivatives are continuously explored for novel pharmacological activities. The chloro- and ethyl- groups on the molecule provide reactive sites for derivatization, enabling the construction of a wide array of active pharmaceutical ingredients (APIs). myskinrecipes.com

The pyridine ring is a prevalent structural motif in compounds developed for their anti-inflammatory properties. researchgate.net While direct synthesis pathways from this compound are not extensively detailed in publicly available research, its role as a functionalized pyridine makes it a relevant precursor for creating more complex molecules. Research has shown that various pyridine derivatives exhibit significant anti-inflammatory effects. For instance, certain 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, a pattern of activity distinct from nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov Furthermore, studies on novel synthesized pyridine derivatives have demonstrated promising in vitro anti-inflammatory activity, with some compounds showing a higher percentage of edema inhibition than the reference drug diclofenac. acs.orgnih.gov The synthesis of these and other potential anti-inflammatory agents often relies on the availability of versatile intermediates like this compound to build the final molecular structure.

The pyridine scaffold is a key component in the development of novel anti-cancer agents. Derivatives of 2-chloropyridine (B119429), in particular, have been used in the synthesis of compounds with potential antitumor properties. nih.gov Research has explored various classes of pyridine derivatives that exhibit significant cytotoxic activity against a range of cancer cell lines.

Pyridine-Urea Derivatives : A series of novel pyridine-ureas demonstrated potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some compounds showing significantly greater activity than the reference drugs doxorubicin and sorafenib. nih.gov

Flavone-Containing Derivatives : Novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties have been synthesized and evaluated as potential telomerase inhibitors. Specific compounds from this series showed inhibitory effects against the gastric cancer cell line SGC-7901 and potent inhibition of the telomerase enzyme. nih.gov

Pyridine-Thiazole Hybrids : Hybrid molecules combining pyridine and thiazole rings have shown high antiproliferative activity. One such derivative was particularly effective against the HL-60 acute human promyelocytic leukemia cell line, with an IC50 value of 0.57 µM, while showing much lower activity in normal human cell lines, suggesting a degree of selectivity for cancer cells. mdpi.com

Other Heterocyclic Hybrids : Further research has demonstrated that pyridine derivatives bearing various other heterocyclic rings, such as imidazole, pyrazole, and oxadiazole, can exhibit potent antitumor activity against liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cell lines. nih.gov

These studies underscore the importance of functionalized pyridines, such as this compound, as starting materials for synthesizing diverse molecular architectures in the quest for new and more effective anti-cancer therapies.

The pyridine ring is a core structural element in the design of compounds targeting the central nervous system. Specifically, derivatives of tetrahydropyridine are integral to the synthesis of selective muscarinic agonists, which are investigated for the treatment of neurological disorders.

A series of novel compounds based on a 3-(1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine structure have been synthesized and identified as potent and selective M1 muscarinic agonists. nih.gov These agents are of interest for their potential in treating conditions like Alzheimer's disease. The synthesis of such complex heterocyclic systems often begins with a suitably substituted pyridine ring. The reactive chlorine atom at the 2-position of this compound can be displaced or used in cross-coupling reactions, while the ethyl group at the 5-position can be modified to build the necessary ring systems and side chains required for specific receptor affinity and selectivity. nih.govacs.org This makes this compound a valuable intermediate for creating libraries of compounds to be tested for neurological activity.

Key Intermediate in Agrochemical Development

This compound and its close chemical relatives are crucial intermediates in the synthesis of a wide range of modern agrochemicals. The specific substitutions on the pyridine ring are key to the biological activity and selectivity of the final products, which include both herbicides and insecticides.

The related compound, 2-chloro-5-methylpyridine (B98176), is a well-documented intermediate in the production of several herbicides. google.comepo.org It is used to create 2-chloro-5-trichloromethylpyridine, a direct precursor to herbicides in the aryloxyphenoxypropionate class. google.comepo.org These herbicides are valued for their ability to control grass weeds in broad-leaved crops.

Fluazifop-butyl : This selective, post-emergence herbicide is used to control grass weeds in crops like cotton and soybeans. epo.org Its synthesis involves precursors derived from the chlorination of substituted pyridines.

Haloxyfop : Similar to fluazifop, haloxyfop is another aryloxyphenoxypropionate herbicide that targets grass weeds. Its chemical structure also incorporates a substituted pyridine ring, highlighting the importance of intermediates like this compound in this class of agrochemicals.

This compound is a precursor for the synthesis of neonicotinoids, a major class of insecticides. These compounds act as agonists at the insect nicotinic acetylcholine receptor (nAChR), leading to potent insecticidal effects. The 2-chloro-5-substituted pyridine moiety is a critical pharmacophore for this class of molecules.

Imidacloprid and Thiacloprid : These widely used insecticides are synthesized using 2-chloro-5-methylpyridine as a key intermediate.

Nitenpyram : The synthesis of this neonicotinoid also relies on a 2-chloro-5-substituted pyridine precursor.

Thiamethoxam and Clothianidin : Thiamethoxam, a second-generation neonicotinoid, is synthesized from a 2-chloro-5-thiazolyl intermediate, which itself can be derived from pyridine-based precursors. Thiamethoxam is known to metabolize into clothianidin in both plants and insects, another potent neonicotinoid insecticide.

The structural versatility of this compound allows for the creation of these and other advanced insecticidal compounds, making it a cornerstone intermediate in the agrochemical manufacturing sector.

Fungicide Formulations

While this compound is not itself a primary active ingredient in commercially available fungicides, its structural motifs are integral to the synthesis of potent agrochemical agents. Halogenated pyridines are a critical class of intermediates in the agrochemical industry. The chlorine atom at the 2-position of the pyridine ring is a key reactive site, often displaced in nucleophilic substitution reactions to build more complex molecules with desired biological activity.

Research into pyridine-based fungicides often utilizes precursors structurally similar to this compound. For instance, the related compound 2-chloro-5-(trifluoromethyl)pyridine serves as a raw material for synthesizing fungicides that combat a variety of plant pathogens . The trifluoromethyl group, like the ethyl group, modifies the electronic properties and lipophilicity of the molecule, which can enhance the efficacy and spectrum of activity of the final fungicidal product. The synthesis pathways for these agrochemicals highlight the importance of the 2-chloro-pyridine core as a foundational scaffold.

The general synthetic utility is demonstrated in the conversion of these intermediates into active ingredients. The process typically involves coupling the pyridine ring with other aromatic or heterocyclic moieties to create a final molecule that can effectively interfere with the metabolic pathways of fungal pathogens.

Research on Nitrogen Fertilizer Synergists

The efficient use of nitrogen fertilizers is a cornerstone of modern agriculture. However, a significant portion of nitrogen applied to soil is lost through nitrification and denitrification. Nitrogen fertilizer synergists, also known as nitrification inhibitors, are chemical compounds that slow the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) by inhibiting the activity of nitrifying bacteria. This action helps to retain nitrogen in the soil for longer periods, improving uptake by crops and reducing environmental pollution.

Chlorinated aromatic compounds have been identified as effective nitrification inhibitors. For example, 2,5-dichloroaniline is used as an intermediate in the preparation of nitrogen fertilizer synergists chemicalbook.com. While direct research focusing on this compound for this specific application is not widely documented, its structural characteristics—a chlorinated heterocyclic aromatic ring—make it a compound of interest for investigation in this field. The mechanism of action for many nitrification inhibitors involves the coordination of the heterocyclic nitrogen atom and the influence of electron-withdrawing groups (like chlorine) on the molecule's ability to interact with key enzymes in nitrifying bacteria.

Further research could explore the efficacy of this compound and its derivatives as nitrification inhibitors, potentially leading to the development of new, more effective fertilizer formulations.

Building Block for Advanced Materials Development

The field of materials science leverages versatile molecular building blocks to create polymers and other materials with tailored properties. Substituted pyridines, including this compound, are valuable in this context due to the reactivity of the pyridine ring and its substituents. The chlorine atom can be a site for polymerization reactions, such as in polycondensation or cross-coupling reactions, to form novel polymer backbones.

A closely related compound, 2-Chloro-5-ethylpyrimidine , is utilized in the production of specialty polymers and resins chemimpex.com. This demonstrates the utility of the chloro- and ethyl-substituted heterocyclic structure in polymer chemistry. These building blocks can be incorporated into materials to enhance thermal stability, modify electronic properties, or introduce specific functionalities. The ethyl group can influence the solubility and processing characteristics of the resulting polymers, while the nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening possibilities for creating functional metallopolymers or catalysts.

Potential Applications in Materials Science

| Potential Application | Role of this compound | Desired Material Property |

|---|---|---|

| Specialty Polymers | Monomer in polymerization reactions | Enhanced thermal stability, specific electronic properties |

| Functional Coatings | Additive or precursor | Improved adhesion, corrosion resistance |

| Organic Electronics | Intermediate for conductive polymers | Charge transport capabilities |

| Ligands for Catalysis | Precursor for synthesizing complex ligands | High catalytic activity and selectivity |

Utility in Dyestuff and Pigment Manufacturing Processes

The synthesis of organic dyes and pigments relies on the assembly of chromophoric systems, which are often composed of interconnected aromatic and heterocyclic rings. Halogenated aromatic and heterocyclic compounds are common intermediates in this industry, serving as precursors that can be chemically modified to produce a wide range of colors.

The utility of chlorinated aromatic compounds is well-established; for example, 2,5-dichloroaniline is an intermediate for dyes and pigments chemicalbook.com. The chlorine atoms in such molecules can serve as leaving groups in nucleophilic substitution reactions, allowing for the attachment of other groups to build the final dye structure. This is a common strategy in the synthesis of azo dyes, phthalocyanine pigments, and other classes of colorants.

While specific examples of this compound being used in large-scale dye manufacturing are not prevalent, its structure is conducive to such applications. The pyridine ring itself can be part of a chromophore, and the reactive chlorine atom provides a convenient handle for synthetic elaboration. Research into new colorants could involve using this compound to create novel heterocyclic dyes with unique shades and properties such as high lightfastness and thermal stability.

Table of Mentioned Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₇H₈ClN | 90196-32-0 |

| 2-chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 52334-81-3 |

| 2,5-dichloroaniline | C₆H₅Cl₂N | 95-82-9 |

Environmental Behavior and Degradation Research of 2 Chloro 5 Ethylpyridine

Environmental Fate and Persistence Studies

The persistence of 2-Chloro-5-ethylpyridine in the environment is a critical factor in determining its potential for long-term impact. The rate at which it degrades in various environmental compartments—air, water, and soil—dictates its concentration and potential for exposure to non-target organisms.

In Air: Pyridine (B92270) and its derivatives can be degraded in the atmosphere by reacting with photochemically produced hydroxyl radicals. The rate of this reaction is influenced by factors such as the concentration of hydroxyl radicals and atmospheric temperature. For the related compound 5-Ethyl-2-methylpyridine, it is suggested that it has a tendency to migrate to the air compartment. In the air, the substance is expected to be degraded quite rapidly oecd.org.

In Water: The degradation of chlorinated pyridines in water can occur through processes such as photolysis and hydrolysis. For instance, the photolytic destruction of 2-halogenated pyridines has been shown to follow pseudo-first-order kinetics, with rapid dehalogenation. The rate of photolytic removal of some 2-halogenated pyridines is not significantly affected by pH or aeration. While specific data for this compound is lacking, studies on other chlorinated pyridines, like 2-amino-5-chloropyridine, have investigated their photocatalytic degradation researchgate.net. The degradation of pyridine derivatives in water can also be achieved through advanced oxidation processes like the photo-Fenton process.

In Soil: The degradation of pesticides and other chemical compounds in soil is a complex process influenced by soil type, organic matter content, pH, temperature, and microbial activity. For many organic compounds, microbial degradation is the primary pathway for dissipation in soil. Studies on other pesticides have shown that their degradation often follows first-order kinetics frontiersin.org. For example, the degradation of the herbicide chloridazon in soil was found to follow first-order kinetics with a half-life of 43 days. The persistence of this compound in soil would likely be influenced by the presence of microorganisms capable of degrading chlorinated aromatic compounds.

Interactive Data Table: Degradation Kinetics of Structurally Similar Compounds

| Compound | Environmental Compartment | Degradation Process | Kinetic Model | Half-life (DT50) | Reference |

| Chloridazon | Soil | Microbial Degradation | First-order | 43 days | frontiersin.org |

| 2,4-D | Water | Physicochemical | - | 30-40 hours | mdpi.com |

| 5-Ethyl-2-methylpyridine | Air | Atmospheric Degradation | - | Rapid | oecd.org |

Note: This table presents data for compounds structurally related to this compound to provide an indication of potential degradation behavior. Specific data for this compound is not available.

Specific biotransformation and biodegradation pathways for this compound have not been elucidated. However, research on the microbial degradation of other chlorinated aromatic compounds provides insights into potential pathways.

Microorganisms have been shown to degrade chlorinated aromatic compounds through various enzymatic reactions. A common initial step is dehalogenation, which can occur either oxidatively or reductively. For example, the degradation of 2,4,5-trichlorophenol by the fungus Phanerochaete chrysosporium involves oxidative dechlorination reactions catalyzed by peroxidases nih.gov.

The biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) has been extensively studied, and it typically involves the removal of the side chain followed by hydroxylation of the aromatic ring and subsequent ring cleavage nih.gov. Microorganisms such as Cupriavidus necator JMP134 are known to degrade 2,4-D through a series of enzymatic steps involving dioxygenases and hydroxylases nih.gov.

For this compound, a plausible initial step in biodegradation could be the oxidation of the ethyl group, hydroxylation of the pyridine ring, or cleavage of the C-Cl bond. The subsequent intermediates would likely be funneled into central metabolic pathways. The presence and activity of specific microbial populations in the environment would be crucial for these transformations to occur.

Bioaccumulation Potential Assessment

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. This is often estimated using the octanol-water partition coefficient (Log K_ow), which is a measure of a chemical's lipophilicity wikipedia.org.

There is no experimentally determined Log K_ow value for this compound in the available literature. For the structurally similar compound 5-Ethyl-2-methylpyridine, a calculated Log K_ow value is reported to be between 2.27 and 2.52 oecd.org. A Log K_ow value in this range suggests a moderate potential for bioaccumulation. Chemicals with a log K_ow greater than 5 are generally considered to have a high potential for bioaccumulation wikipedia.org. Based on the data for 5-Ethyl-2-methylpyridine, it is not expected to significantly bioconcentrate in aquatic organisms oecd.org. However, without a specific Log K_ow for this compound, its bioaccumulation potential remains uncertain.

Advanced Remediation Technologies for Environmental Contaminants

Given the potential persistence of halogenated organic compounds, research has focused on developing effective remediation technologies.

Electrocatalysis has emerged as a promising technology for the degradation of halogenated organic pollutants in water. This process involves the use of an electric current and a catalyst to drive the degradation of contaminants. For halogenated pyridines, electrochemical reduction can lead to the cleavage of the carbon-halogen bond, a process known as hydrodehalogenation. This can transform the toxic halogenated compound into a less toxic, dehalogenated product. The efficiency of electrocatalytic degradation is influenced by factors such as the electrode material, the applied potential, and the composition of the electrolyte.

Environmental Impact Analysis and Monitoring Strategies

Due to the lack of specific ecotoxicological data, a detailed environmental impact analysis for this compound cannot be conducted. However, as a chlorinated pyridine, it is prudent to consider it as a substance of potential concern until more data becomes available.

Effective environmental monitoring is crucial for understanding the occurrence, fate, and potential impact of chemical compounds. Monitoring strategies for compounds like this compound would typically involve:

Development of Analytical Methods: Sensitive and specific analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would be required for the detection and quantification of this compound in various environmental matrices, including water, soil, and air.

Sampling and Analysis Programs: Regular sampling and analysis of environmental compartments in areas where this compound may be used or released would be necessary to determine its environmental concentrations.

Fate and Transport Modeling: In the absence of extensive experimental data, environmental fate and transport models can be used to predict the distribution and persistence of the compound in the environment. These models use physicochemical properties (such as solubility, vapor pressure, and Log K_ow) to estimate its behavior.

Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Activity Investigations

The pyridine (B92270) nucleus is a common scaffold in compounds exhibiting antimicrobial properties. The presence of a halogen, such as chlorine, on the pyridine ring is often associated with enhanced antimicrobial activity.

While specific research on the E/Z isomerization of 2-Chloro-5-ethylpyridine derivatives and its direct impact on antimicrobial efficacy is not extensively documented in the available literature, studies on other antimicrobial agents with similar structural features, such as enaminones, have shown that geometric isomerism can play a significant role in their biological activity. Enaminones can undergo E/Z isomerization, and this property is crucial in determining their chemical and therapeutic activities. For instance, the difference in spatial arrangement of substituents in E and Z isomers can affect how the molecule interacts with its biological target. In some synthesized compounds, the Z and E isomers can be distinguished by techniques like 1H-NMR, where the chemical shifts of protons near the double bond differ. For example, in certain 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones, the methylene (B1212753) proton chemical shifts for the Z and E isomers were observed at distinct values, with the vicinal spin-spin coupling constants indicating a transoid arrangement of the N-H and CH bonds. nih.gov Similarly, in N-substituted-β-amino acid derivatives, the presence of E/Z isomers was confirmed by distinct signals in their NMR spectra, with the Z isomer often being the predominant form. mdpi.com

This principle suggests that if derivatives of this compound were synthesized to contain a double bond allowing for E/Z isomerism, the different geometric configurations could lead to variations in their antimicrobial efficacy due to altered binding affinities to target sites.

Enzymatic Inhibition Studies (e.g., Bacterial Phosphopantetheinyl Transferase)

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, involved in the biosynthesis of fatty acids and various secondary metabolites. They are considered attractive targets for the development of new antibacterial agents. nih.gov Research into the inhibition of bacterial PPTases has identified several classes of small molecules capable of blocking their activity.

One notable study developed a potent inhibitor of bacterial Sfp-PPTase, ML267, which is a complex molecule featuring a 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) moiety. acs.orgresearchgate.net This compound demonstrated submicromolar inhibition of the bacterial enzyme with no activity against the human equivalent, highlighting the potential for selective toxicity. researchgate.net Although this molecule is more complex than this compound, the presence of the 2-chloropyridine (B119429) core is significant. Further studies on PPTase inhibitors have explored various chemical scaffolds, but direct inhibition studies involving this compound itself are not prominently reported. nih.govmdpi.com

The following table summarizes the inhibitory activity of ML267, a related 2-chloropyridine derivative, against bacterial Sfp-PPTase.

| Compound | Target Enzyme | IC50 (µM) | Antibacterial Activity |

| ML267 | Sfp-PPTase | <1 | Yes (against MRSA) |

| Data derived from studies on 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267). acs.orgresearchgate.net |

Molecular Docking and Receptor Interaction Modeling in Biological Systems

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its target protein. This method is instrumental in drug design and understanding structure-activity relationships. Studies on various 2-chloro-pyridine derivatives have utilized molecular docking to elucidate their potential mechanisms of action.

For instance, novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties were synthesized and their interaction with telomerase was modeled through docking simulations to determine the probable binding model. nih.gov In another study, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were investigated as antidiabetic agents, and molecular docking was used to understand their interactions with α-glucosidase and α-amylase. The docking studies revealed that these compounds form hydrogen bonds and hydrophobic interactions with the active site residues of the enzymes. nih.gov

Research on Microbial Efflux Mechanisms

Microbial efflux pumps are a significant cause of multidrug resistance in bacteria, as they actively transport antibiotics out of the cell. nih.gov The development of efflux pump inhibitors (EPIs) is a promising strategy to overcome this resistance. Pyridine-containing compounds have been investigated for their potential as EPIs.

For example, pyridopyrimidine and pyranopyridine derivatives have been reported as inhibitors of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. nih.govmdpi.com More recently, a class of pyridylpiperazine-based allosteric inhibitors of the AcrAB-TolC efflux pump has been discovered. embopress.org These compounds bind to a previously unexploited pocket in the AcrB protein, disrupting the pump's function and restoring the efficacy of existing antibiotics. embopress.org Structure-activity relationship studies on these pyridylpiperazine EPIs have explored modifications to the pyridine ring to enhance their potency and pharmacokinetic properties. oup.com

While there is no direct evidence of this compound acting as an efflux pump inhibitor, its pyridine core suggests that it could serve as a scaffold for the design of new EPIs. The chloro and ethyl substituents would modulate the electronic and steric properties of the molecule, which could influence its interaction with efflux pump proteins.

Correlation between Molecular Structure and Bioactivity Profile

The bioactivity of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. researchgate.netnih.gov The presence of a chlorine atom, as in this compound, generally enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. Halogen atoms can also participate in halogen bonding, which can be an important interaction in ligand-receptor binding. nih.gov

The ethyl group at the 5-position is an alkyl substituent that increases the molecule's size and hydrophobicity. In structure-activity relationship studies of other bioactive pyridine series, the introduction of small alkyl groups has been shown to modulate activity, sometimes leading to an optimal balance of lipophilicity and aqueous solubility for biological efficacy.

A review of pyridine derivatives with antimicrobial activity indicates that the presence of chloro and hydroxy groups can lead to excellent antimicrobial activity against a range of pathogens. mdpi.com Preliminary studies on derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) have shown promising antimicrobial and anti-malarial effects, suggesting that this core structure is a good starting point for the development of bioactive compounds. researchgate.net

The following table provides a general overview of how different substituents on a pyridine ring can influence its bioactivity, based on a broad range of studies.

| Substituent Group | General Effect on Bioactivity |

| Halogens (e.g., Chloro) | Often increases lipophilicity and can enhance antimicrobial and antiproliferative activity. nih.gov |

| Alkyl (e.g., Ethyl) | Increases lipophilicity; size and position are critical for optimal target interaction. |

| Hydroxy (-OH) | Can form hydrogen bonds with target receptors, often enhancing activity. nih.gov |

| Methoxy (-OCH3) | Can influence electronic properties and metabolic stability. nih.gov |

| Nitro (-NO2) | Strong electron-withdrawing group, can significantly alter electronic properties and bioactivity. nih.gov |

Future Research Directions and Translational Perspectives

Development of Sustainable and Economically Viable Synthesis Routes

The future synthesis of 2-Chloro-5-ethylpyridine will likely focus on aligning with the principles of green chemistry to enhance sustainability and economic feasibility. Current synthetic strategies, while effective, often present challenges that future research aims to overcome.

One promising avenue involves the selective hydrogenation of 2-chloro-5-vinylpyridine. A patented method utilizing a specific iridium-containing catalyst has shown high selectivity and yield, offering a pure product without the need for extensive separation. Future work could expand on this by exploring more abundant and less expensive earth-metal catalysts to perform similar selective hydrogenations, thereby reducing costs and environmental impact.

Moreover, advancements in C-H functionalization and transition-metal-catalyzed cross-coupling reactions offer new pathways to functionalized pyridines. pipzine-chem.comnbinno.com These methods could provide more direct and atom-economical routes to this compound and its derivatives, moving away from multi-step processes that generate significant waste. Research into flow chemistry, as opposed to traditional batch processing, could also streamline production, improve safety, and reduce manufacturing costs. researchgate.net The development of catalytic systems that operate under milder conditions with lower energy consumption remains a critical goal.

| Future Synthesis Strategy | Key Research Objective | Potential Advantages |

|---|---|---|

| Noble-Metal-Free Catalysis | Replacing iridium or palladium catalysts with earth-abundant metals (e.g., iron, copper). | Reduced cost, lower toxicity, and increased sustainability. |

| Direct C-H Functionalization | Developing methods to directly introduce chloro and ethyl groups onto the pyridine (B92270) core. | Improved atom economy, fewer synthetic steps, and reduced waste. |

| Continuous Flow Synthesis | Transitioning from batch reactors to continuous flow systems. | Enhanced safety, better process control, higher throughput, and potential for automation. researchgate.net |

| Biocatalysis | Investigating enzymatic pathways for the synthesis or modification of the pyridine ring. | High selectivity, mild reaction conditions, and reduced environmental footprint. |

Exploration of Novel Therapeutic and Agrochemical Applications

The structural motif of this compound serves as a valuable scaffold for the discovery of new bioactive molecules. Its close chemical relatives are already established as key intermediates in the agrochemical industry. For instance, the analogous compound 2-chloro-5-methylpyridine (B98176) is a crucial precursor for certain neonicotinoid insecticides and herbicides. sihaulichemicals.comepo.orgresearchgate.net This provides a strong rationale for exploring the potential of this compound in similar applications.

Future research should focus on the synthesis and screening of novel derivatives. By modifying the pyridine ring through nucleophilic substitution of the chlorine atom or functionalization of the ethyl group, a diverse library of new compounds can be generated. nbinno.com One study on derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043), a related intermediate, demonstrated that resulting hydrazone compounds showed promising antimicrobial and anti-malarial activities. researchgate.net This highlights a clear path for investigating derivatives of this compound for a wide range of therapeutic targets, including infectious diseases and central nervous system disorders. pipzine-chem.comnbinno.com

In the agrochemical sector, this compound can serve as a foundational material for developing next-generation pesticides. pipzine-chem.com Research could be directed toward creating compounds with improved selectivity, higher efficacy against resistant pests, and more favorable environmental profiles.

| Potential Application Area | Research Focus | Target Compound Class | Rationale/Supporting Evidence |

|---|---|---|---|

| Agrochemicals | Development of novel insecticides and herbicides. | Neonicotinoid analogs, phenoxy herbicides. | Structural similarity to key intermediates like 2-chloro-5-methylpyridine. sihaulichemicals.comepo.org |

| Therapeutics (Anti-Infective) | Screening for antibacterial, antifungal, and anti-malarial activity. | Hydrazones, amides, and ether derivatives. | Bioactivity found in derivatives of similar chloromethylpyridines. researchgate.net |

| Therapeutics (Oncology) | Investigation as potential telomerase inhibitors or antitumor agents. | Flavone (B191248) and dihydropyrazole conjugates. | Anticancer activity has been reported for other 2-chloropyridine (B119429) derivatives. nih.gov |

| Therapeutics (CNS Disorders) | Synthesis of molecules targeting central nervous system pathways. | Piperidine-substituted pyridines. | The pyridine scaffold is common in CNS-active drugs. nbinno.com |

Integration into Advanced Functional Materials

While primarily known as a synthetic intermediate, the electronic properties and structural rigidity of the pyridine ring make this compound a candidate for the development of advanced functional materials. pipzine-chem.com Future research in this area represents a significant opportunity to expand the compound's utility beyond its traditional applications.

One of the most promising directions is its use as a monomer or building block for functional polymers. Through polymerization with other monomers, materials with specific optical, electrical, or mechanical properties could be created. pipzine-chem.com For example, incorporating the pyridine moiety into polymer backbones could lead to the development of conductive polymers or materials with unique photophysical properties for use in electronic devices such as sensors or organic light-emitting diodes (OLEDs).

Furthermore, the nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form organometallic complexes. These complexes could be investigated for their catalytic activity, magnetic properties, or potential as chromophores in dye-sensitized solar cells. The reactive chlorine atom also provides a handle for grafting the molecule onto surfaces, creating chemically modified materials with tailored functionalities.

Emerging Research Areas and Interdisciplinary Collaborations

The full potential of this compound will be unlocked through innovative and interdisciplinary research. Emerging computational and experimental techniques can provide deeper insights into its reactivity and guide the design of new applications.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), can predict the reactivity of this compound and model its interactions with biological targets or material interfaces. rsc.org Molecular docking studies can accelerate the drug discovery process by identifying potential protein targets for its derivatives, as has been done for other 2-chloropyridine compounds. nih.gov

Bioconjugation and Chemical Biology: Interdisciplinary collaborations between chemists and biologists could explore the use of this compound derivatives as probes to study biological processes or as components in bioconjugation strategies.

Environmental Science: As with any widely used chemical intermediate, future research must also address its environmental fate and toxicology. Collaborations with environmental scientists will be crucial to develop greener synthetic routes and to design end-products, particularly in agriculture, that are effective yet benign to non-target organisms and ecosystems.

By pursuing these research directions, the scientific community can translate the fundamental chemical properties of this compound into practical solutions for a range of societal needs.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-ethylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves halogenation of pyridine derivatives or substitution reactions. For example, chlorination of 5-ethylpyridine using phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C) yields the target compound. Reaction efficiency depends on solvent choice (e.g., toluene vs. DMF) and catalyst presence (e.g., AlCl₃) . Optimizing stoichiometry (e.g., 1:2 molar ratio of pyridine to POCl₃) and controlling moisture levels are critical to minimize side products like di-chlorinated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyridine ring. For instance, the ethyl group’s methyl protons appear as a triplet (~1.2 ppm), while the aromatic proton adjacent to chlorine shows a downfield shift (~8.5 ppm) due to electron withdrawal . Infrared (IR) spectroscopy identifies C-Cl stretching vibrations (~650–750 cm⁻¹) and aromatic C-H bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 156.04) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use chemical impermeable gloves (nitrile or neoprene) and ventilation systems to avoid inhalation of vapors. Avoid skin contact, as chlorinated pyridines may cause irritation (Skin Irrit. Category 2) . Spills should be contained using inert absorbents (e.g., vermiculite) and disposed via hazardous waste contractors. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80% variation) may arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) or base sensitivity (K₂CO₃ vs. Cs₂CO₃). Systematic replication under inert atmospheres (N₂/Ar) and controlled moisture levels (<50 ppm) is advised. Compare results with control reactions using 2-chloro-5-methylpyridine to isolate steric/electronic effects .

Q. What computational modeling approaches predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient carbons. For example, the C2 position is more electrophilic due to chlorine’s inductive effect, favoring attack by nucleophiles like amines. Transition state modeling (IRC analysis) further validates kinetic vs. thermodynamic control in reactions .

Q. How should researchers design bioactivity assays to evaluate this compound derivatives as enzyme inhibitors?

- Methodological Answer : Use fluorescence-based assays (e.g., β-glucuronidase inhibition) with IC₅₀ determination via dose-response curves (0.1–100 µM). Validate binding modes through molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB ID: 1TUG). Include positive controls (e.g., D-saccharic acid 1,4-lactone) and assess cytotoxicity (MTT assay) to differentiate specificity .

Data Contradiction Analysis and Experimental Design

Q. Why do solubility values for this compound vary across studies, and how can this be addressed?

- Methodological Answer : Discrepancies in solubility (e.g., 2–10 mg/mL in ethanol) may stem from purity differences (>95% vs. technical grade) or temperature fluctuations (25°C vs. 40°C). Standardize measurements using HPLC-grade solvents and report purity via gas chromatography (GC). Include Karl Fischer titration to quantify water content in solvents .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for pharmacological screening?

- Methodological Answer : Document reaction parameters (e.g., ramp rates, stirring speed) and provide raw spectral data (NMR, IR) in supplementary materials. Use QbD (Quality by Design) principles to define critical process parameters (CPPs) and critical quality attributes (CQAs). Share detailed protocols via platforms like protocols.io to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。